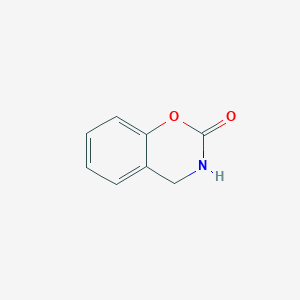

3,4-Dihydro-1,3-benzoxazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYREISBUILOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920818 | |

| Record name | 4H-1,3-Benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-85-5 | |

| Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,3-Benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 3,4-Dihydro-2H-1,3-benzoxazin-2-one

Introduction: The Significance of the Benzoxazinone Core

The 3,4-dihydro-2H-1,3-benzoxazin-2-one scaffold is a privileged heterocyclic system of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This bicyclic structure, which features a benzene ring fused to an oxazine ring bearing a carbonyl group, represents a core component in numerous biologically active compounds.[1][2] Its significance stems from a unique combination of structural rigidity, metabolic stability, and the presence of hydrogen bond donors and acceptors, making it an excellent pharmacophore for interacting with biological targets.[3]

Derivatives of the benzoxazinone core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This guide provides a comprehensive technical overview of the fundamental properties of the parent compound, 3,4-dihydro-2H-1,3-benzoxazin-2-one, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery and development.

Molecular Structure and Conformation

The fundamental architecture of 3,4-dihydro-2H-1,3-benzoxazin-2-one is defined by its chemical formula, C₈H₇NO₂, and a molecular weight of 161.15 g/mol . The structure consists of a planar benzene ring fused to a six-membered oxazine ring. The oxazine ring contains a cyclic carbamate (or urethane) functional group, which imparts specific chemical and physical properties to the molecule. X-ray crystallography studies on related benzoxazine structures reveal that the oxazine ring typically adopts a non-planar conformation, such as a half-chair or twist-boat, to minimize steric strain.

Caption: Molecular structure of 3,4-Dihydro-2H-1,3-benzoxazin-2-one.

Synthetic Strategies: Constructing the Bicyclic Core

The synthesis of the 1,3-benzoxazin-2-one ring system can be achieved through several strategic pathways, primarily involving intramolecular cyclization. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Key Synthetic Approach: Intramolecular Cyclization

A prevalent and effective method involves the intramolecular cyclization of an N-substituted-2-hydroxybenzylamine derivative with a carbonylating agent. This strategy provides a direct route to the core structure. A common and efficient carbonylating agent is triphosgene or its equivalents, which react with both the hydroxyl and amine functionalities to form the cyclic carbamate.

Another robust method involves the reaction of 2-hydroxybenzonitriles with isocyanates, which proceeds through a series of steps to yield the desired benzoxazinone dione structure.[6] For the specific 2-one target, a one-pot reaction of a salicylaldehyde derivative with urea under microwave irradiation offers a green and efficient alternative.[7] This approach leverages the in-situ formation of intermediates that subsequently cyclize.

Field-Proven Experimental Protocol: One-Pot Synthesis from Salicylaldehyde

This protocol describes a general, efficient one-pot synthesis of N-substituted 3,4-dihydro-2H-1,3-benzoxazin-2-ones, which can be adapted for the parent compound. The causality behind this one-pot approach is efficiency; it minimizes intermediate isolation and purification steps, thereby saving time and resources.

-

Reactant Preparation: In a microwave-safe vessel, combine salicylaldehyde (1.0 eq.), a primary amine (1.0 eq., or ammonium salt for the parent NH compound), and triphosgene (0.4 eq.) or a similar carbonylating agent in a suitable high-boiling solvent such as 1,4-dioxane or toluene.

-

Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-150 °C for 20-40 minutes. The microwave energy accelerates the reaction rates for both the initial imine formation and the subsequent cyclization.

-

Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3,4-dihydro-2H-1,3-benzoxazin-2-one.

Caption: General workflow for the one-pot synthesis of the benzoxazinone core.

Physicochemical and Spectroscopic Properties

The characterization and confirmation of 3,4-dihydro-2H-1,3-benzoxazin-2-one rely on a combination of physical property measurements and spectroscopic analysis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | - |

| Molecular Weight | 161.15 g/mol | - |

| Appearance | White to off-white solid | Typical for this class |

| Melting Point | 138-141 °C | Literature values for parent |

| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in water | Inferred from related structures[8] |

Spectroscopic Elucidation

Spectroscopic data is paramount for confirming the structural integrity of the synthesized molecule. The following table summarizes the expected characteristic signals.

| Technique | Characteristic Signals |

| ¹H NMR | δ ~10.5-11.5 (s, 1H, NH ), δ ~7.0-7.5 (m, 4H, ArH ), δ ~4.5-5.0 (s, 2H, O-CH₂ -N) |

| ¹³C NMR | δ ~150-155 (C=O), δ ~115-140 (Ar-C), δ ~70-75 (-C H₂-) |

| IR (cm⁻¹) | 3200-3300 (N-H stretch), 1730-1760 (C=O, cyclic carbamate stretch), 1200-1250 (C-O-C stretch) |

| Mass Spec (EI) | m/z 161 (M⁺) |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Data is compiled based on analysis of related benzoxazinone structures.[9][10][11][12] The strong carbonyl stretch in the IR spectrum is a key diagnostic peak distinguishing the 2-one structure from other benzoxazine isomers.[13]

Reactivity and Chemical Transformations

The reactivity of 3,4-dihydro-2H-1,3-benzoxazin-2-one is governed by the functional groups within its structure: the cyclic carbamate, the secondary amine, and the aromatic ring.

-

N-Functionalization: The proton on the nitrogen atom is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to produce a diverse library of N-substituted derivatives. This is the most common site for chemical modification to modulate biological activity.

-

Ring Stability and Opening: The cyclic carbamate is relatively stable but can be hydrolyzed under harsh acidic or basic conditions, leading to the ring-opened product, 2-aminomethylphenol. This stability is a key attribute for its use as a drug scaffold.[14][15]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The fused oxazinone ring acts as an ortho-, para-director, though its activating/deactivating strength is moderate.

Caption: Key reactivity pathway: N-alkylation of the benzoxazinone core.

Applications in Drug Discovery

The 3,4-dihydro-2H-1,3-benzoxazin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Its derivatives have been investigated for a wide spectrum of therapeutic applications:

-

Anticancer Agents: Many benzoxazinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[4][5]

-

Antimicrobial and Antifungal Activity: The scaffold has been used to develop novel agents against bacterial and fungal pathogens.[5]

-

Neuroprotective and CNS Agents: Certain derivatives have been explored for treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for their potential as anticonvulsants and antidepressants.[2][4]

-

Anti-inflammatory Properties: The rigid structure is well-suited for designing inhibitors of enzymes involved in the inflammatory cascade.[5]

The therapeutic versatility arises from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise tuning of its steric and electronic properties to optimize interactions with specific enzyme active sites or receptors.[3]

Conclusion

3,4-Dihydro-2H-1,3-benzoxazin-2-one is a foundational heterocyclic compound with a rich chemical profile and significant therapeutic potential. Its robust and versatile synthesis, coupled with its favorable physicochemical properties and diverse reactivity, makes it an attractive starting point for the development of novel pharmaceuticals. This guide has outlined its core structural features, proven synthetic protocols, characteristic analytical data, and key chemical behaviors. For researchers and drug development professionals, a thorough understanding of these fundamental properties is the critical first step in harnessing the full potential of the benzoxazinone scaffold to create next-generation therapeutic agents.

References

-

Moussa, Z., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23). Available at: [Link]

-

Kaur, H., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. Available at: [Link]

-

Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 104-108. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Thompson, C. D., et al. (1995). Potentially reactive cyclic carbamate metabolite of the antiepileptic drug felbamate produced by human liver tissue in vitro. Chemical Research in Toxicology, 8(8), 1036-1041. Available at: [Link]

-

Ribeiro, F. W. M., et al. (2019). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Helvetica Chimica Acta, 102(10). Available at: [Link]

-

Ahmad, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103823. Available at: [Link]

-

El-Malah, A. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][16]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3048. Available at: [Link]

-

MDPI. (n.d.). Five-Membered Cyclic Carbonates and Carbamates. Encyclopedia. Retrieved from: [Link]

-

ChemRxiv. (2021). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv. Available at: [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Ghorai, M. K., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1][16]oxazine Analogues. The Journal of Organic Chemistry, 85(11), 7176-7187. Available at: [Link]

-

Jakše, R., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090. Available at: [Link]

-

Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 83(0), 1-36. Available at: [Link]

-

Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(3), 1365-1376. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][1][2] oxazine. Retrieved from: [Link]

-

ResearchGate. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... Retrieved from: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][1][2]oxazine. Retrieved from: [Link]

-

Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]

-

MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2999. Available at: [Link]

-

ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from: [Link]

-

NIST. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]

-

Ishida, H., et al. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 33(23), 8592-8601. Available at: [Link]

-

RSC Publishing. (n.d.). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. RSC Publishing. Retrieved from: [Link]

-

ProQuest. (2018). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Retrieved from: [Link]

-

ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from: [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-Dihydro-2H-1,4-benzoxazine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. conservancy.umn.edu [conservancy.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Potentially reactive cyclic carbamate metabolite of the antiepileptic drug felbamate produced by human liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. 3,4-Dihydro-2H-1,3-benzoxazine | C8H9NO | CID 21886866 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,4-Dihydro-2H-1,3-benzoxazin-2-one: Synthesis, Characterization, and Applications

Executive Summary: The 3,4-dihydro-2H-1,3-benzoxazin-2-one core is a heterocyclic scaffold of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a privileged structure, its derivatives have demonstrated notable biological activities, including potent antimicrobial effects. This guide provides an in-depth analysis of this molecule, detailing its core chemical identity, a robust and logical synthetic pathway, expected analytical characterization data, and a review of its documented applications. The content herein is designed to serve as a foundational resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.

Core Molecular Identity

Chemical Structure

The molecule 3,4-dihydro-2H-1,3-benzoxazin-2-one features a bicyclic system where a benzene ring is fused to a six-membered oxazine ring. The oxazine ring contains a nitrogen atom at position 3 and an oxygen atom at position 1. A carbonyl group at position 2 defines the "-one" suffix, classifying the compound as a cyclic carbamate (urethane). The "dihydro" designation indicates the saturation of the C3-C4 bond.

Caption: Chemical structure of 3,4-dihydro-2H-1,3-benzoxazin-2-one.

IUPAC Nomenclature and Registry

-

Systematic IUPAC Name: 3,4-Dihydro-2H-1,3-benzoxazin-2-one

-

Alternate Names: Benzo[e][1][2]oxazin-2(3H)-one, 4,5-benzo-1,3-oxazine-2-one

-

CAS Registry Number: A specific CAS number for the unsubstituted parent compound is not consistently cited in major databases, highlighting the importance of using the precise IUPAC name for identification. Related substituted structures have unique identifiers.

Physicochemical Properties

Experimental data for the unsubstituted parent compound is sparse. The following table summarizes key properties calculated from its molecular formula, C₈H₇NO₂.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | - |

| Molecular Weight | 149.15 g/mol | Calculated |

| Exact Mass | 149.04768 Da | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| LogP (Predicted) | 1.1 - 1.3 | Predicted |

| Melting Point | Not widely reported. The related 2,4-dione melts at 228-232 °C[3][4]. | - |

| Appearance | Expected to be a crystalline solid. | - |

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies

While various methods exist for the broader benzoxazine class, the most direct and efficient synthesis of the 2-oxo derivative involves the intramolecular cyclization of 2-(aminomethyl)phenol. This precursor contains the necessary amine and alcohol functionalities in the correct ortho position. The cyclization is achieved by introducing a carbonyl source.

Causality in Reagent Selection:

-

Phosgene Equivalents: Historically, hazardous phosgene gas was used for such transformations. Modern, safer alternatives are strongly preferred. Triphosgene (bis(trichloromethyl) carbonate) is a solid, stable phosgene equivalent that is easier to handle[5]. 1,1'-Carbonyldiimidazole (CDI) is another excellent choice; it reacts readily with alcohols and amines, is non-toxic, and its byproducts (imidazole and CO₂) are easily removed. The CDI-mediated route is often chosen for its mild reaction conditions and high purity of the resulting product. A review of synthetic methods notes that 1,3-oxazin-2-one derivatives can be produced via condensation with phosgene or carbonyldiimidazole[6].

The reaction proceeds via the initial activation of the hydroxyl group or reaction with the amine by the carbonyl source, followed by nucleophilic attack by the other functional group to close the six-membered ring.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative method based on established chemical principles for this transformation.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add 2-(aminomethyl)phenol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Rationale: Adding the CDI slowly helps to control any potential exotherm and ensures efficient reaction.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Rationale: The organic solvent (ethyl acetate) will extract the product, while unreacted reagents and byproducts like imidazole will partition into the aqueous layer.

-

Washing: Wash the combined organic layers sequentially with dilute HCl (e.g., 1 M) to remove any remaining imidazole, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure 3,4-dihydro-2H-1,3-benzoxazin-2-one.

Spectroscopic and Analytical Characterization

Validation of the synthesized structure is paramount. The following data are predicted based on the known spectral properties of analogous compounds containing similar functional groups.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~8.0-9.5 ppm (s, 1H): NH proton (broad singlet, exchangeable with D₂O). The N-H proton in a similar benzoxazolone appears at a highly shifted 11.62 ppm in DMSO-d6[7].δ ~6.8-7.3 ppm (m, 4H): Aromatic protons.δ ~5.2 ppm (s, 2H): O-CH₂ -N protons. These are deshielded compared to the non-oxo parent due to the adjacent oxygen and carbamate group.δ ~4.5 ppm (s, 2H): Ar-CH₂ -N protons. These are also deshielded compared to the non-oxo parent (~3.9 ppm)[8]. |

| ¹³C NMR | δ ~150-155 ppm: C =O (carbamate carbonyl).δ ~145-150 ppm: Aromatic C-O.δ ~115-130 ppm: Aromatic CH and quaternary carbons.δ ~65-70 ppm: O-C H₂-N.δ ~40-45 ppm: Ar-C H₂-N. |

| FT-IR (cm⁻¹) | ~3200-3300 cm⁻¹: N-H stretching (sharp to medium).~3000-3100 cm⁻¹: Aromatic C-H stretching.~1700-1750 cm⁻¹: C=O stretching (strong, characteristic) for the cyclic carbamate.~1200-1250 cm⁻¹: Asymmetric C-O-C stretching. The oxazine ring in related structures shows a characteristic peak around 920 cm⁻¹[9]. |

| Mass Spec (MS) | Expected [M]⁺: m/z = 149.05.Expected [M+H]⁺: m/z = 150.05. |

Applications in Drug Discovery and Development

The Benzoxazinone Scaffold as a Privileged Structure

The 1,3-benzoxazine ring system and its oxo-derivatives are considered "privileged scaffolds" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery. Their rigid, bicyclic nature presents a well-defined three-dimensional shape for interacting with protein binding sites, while the heteroatoms provide key hydrogen bonding capabilities.[6]

Documented Biological Activities

The primary therapeutic potential of this scaffold lies in its antimicrobial properties. A comprehensive review highlighted that 3,4-dihydro-benzo[e][1][2]oxazin-2-one derivatives exhibit significant antibacterial and antifungal activities .[10]

-

Antibacterial Activity: Derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Antifungal Activity: Activity has been demonstrated against pathogenic fungi such as Aspergillus niger and Candida albicans.

The presence of the cyclic carbamate moiety is crucial for this activity, and further functionalization on the aromatic ring or the nitrogen atom allows for the modulation of potency, selectivity, and pharmacokinetic properties. The broad biological activities of the larger 1,3-benzoxazine class also include anticancer, anti-inflammatory, and anti-HIV properties, suggesting that the 2-oxo scaffold could be explored for these applications as well.[11]

Caption: Conceptual role of the scaffold in a drug discovery pipeline.

Conclusion and Future Outlook

3,4-Dihydro-2H-1,3-benzoxazin-2-one is a foundational heterocyclic structure with significant, albeit underexplored, potential. Its straightforward and logical synthesis from readily available precursors makes it an attractive scaffold for chemical library development. The documented potent antimicrobial activity of its derivatives confirms its value as a platform for discovering new anti-infective agents. Future research should focus on the synthesis and screening of diverse libraries of these compounds to establish clear structure-activity relationships (SAR), identify specific microbial targets, and optimize their pharmacological profiles for potential clinical development.

References

-

Sharaf El-Din, N. A. E. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]

-

Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, M. R. (2012). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Jordan Journal of Chemistry, 7(3), 269-278. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21886866, 3,4-dihydro-2H-1,3-benzoxazine. PubChem. [Link]

-

Alli, A. (2017). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Thesis, Wright State University. [Link]

-

Sharaf El-Din, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4337747, 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. PubChem. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][2] oxazine. ResearchGate. [Link]

-

Lin, C. H., et al. (1997). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 30(22), 6667–6673. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][1][2] oxazine. ResearchGate. [Link]

-

Sharaf El-Din, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

-

Ali, M. A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Pharmaceutical Science, 14(1), 1-13. [Link]

-

Singh, U. P., et al. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(8), 1244-1252. [Link]

-

Agbo, J. A., et al. (2016). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 5(5), 18-22. [Link]

-

Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 32(1), 355-364. [Link]

-

Moussa, Z., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4987. [Link]

-

Kaewpirom, S., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2999. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dihydro-2H-1,4-benzoxazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2037-95-8 CAS MSDS (2H-1,3-Benzoxazine-2,4(3H)-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8 [chemicalbook.com]

- 5. Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ikm.org.my [ikm.org.my]

- 11. ijstr.org [ijstr.org]

An In-depth Technical Guide to the Discovery and History of 1,3-Benzoxazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

From their initial synthesis in the mid-20th century to their current status as a cornerstone of advanced materials and a promising scaffold in medicinal chemistry, 1,3-benzoxazine derivatives have undergone a remarkable scientific journey. This guide provides a comprehensive exploration of their discovery, the evolution of their synthesis, and the expansion of their applications. We will delve into the fundamental chemical principles that govern their formation and polymerization, examine the key experimental methodologies, and highlight the pivotal discoveries that have propelled this versatile class of heterocyclic compounds to the forefront of modern research.

Part 1: The Genesis of a Versatile Heterocycle

The story of 1,3-benzoxazines begins in 1944, when Holly and Cope first reported the synthesis of these bicyclic heterocyclic compounds.[1] However, their potential as high-performance thermosetting polymers was not fully recognized until the 1990s.[2] The foundational synthesis, which remains the most prevalent method today, is a testament to the elegance and efficiency of the Mannich condensation reaction.

The Classical Mannich Condensation Route

The most widely adopted method for synthesizing 1,3-benzoxazine monomers is the multicomponent Mannich condensation, which involves the reaction of a phenol, a primary amine, and formaldehyde, typically in a 1:1:2 molar ratio.[3][4] This reaction is prized for its atom economy and the molecular design flexibility it affords, allowing for a vast array of derivatives to be created by simply varying the phenolic and amine precursors.[5][6][7]

The reaction mechanism is generally understood to proceed in a stepwise fashion:

-

Formation of Amine-Formaldehyde Adducts: The reaction initiates with the formation of active intermediates from the primary amine and formaldehyde, such as N-hydroxymethyl amine or N,N-dihydroxymethyl amine.[8] These formaldehyde-amine derivatives are generated rapidly.[8]

-

Electrophilic Attack on the Phenol: The key step involves the electrophilic substitution of the phenol by the amine-formaldehyde adduct.[8][9] This occurs at the ortho position to the hydroxyl group, forming a Mannich base intermediate (an ortho-hydroxybenzylamine derivative).[8][9] Kinetic studies have revealed that this step—the reaction between the formaldehyde-amine derivatives and the phenol—is the rate-controlling step in the overall synthesis.[8][9]

-

Ring Closure (Cyclization): The final benzoxazine ring is formed through a dehydration reaction between the Mannich base and another molecule of formaldehyde, leading to the stable six-membered oxazine ring.[8]

Caption: Classical Mannich condensation pathway for 1,3-benzoxazine synthesis.

Part 2: Advancements in Synthetic Methodologies

While the classic Mannich reaction is robust, the quest for higher yields, milder conditions, and novel structures has driven the development of alternative synthetic strategies.

Procedural Refinements

A significant refinement to the original process was the introduction of solventless synthesis. By using paraformaldehyde instead of an aqueous formaldehyde solution, the reaction temperature can be elevated to around 100°C.[4] This allows the reactants to melt and react directly, often leading to cleaner reactions and eliminating the need for solvent removal.[4]

Alternative Synthetic Routes

Beyond the Mannich condensation, several other routes have been explored to access the 1,3-benzoxazine core and its derivatives. These methods offer alternative pathways that can be advantageous for specific substrates or for creating more complex molecular architectures.

| Synthetic Method | Key Reactants | General Conditions | Key Advantages/Notes |

| Mannich Condensation | Phenol, Primary Amine, Formaldehyde | Heating in solvent or solventless | Most common, versatile, high atom economy.[3][5] |

| Ring Closure of Imines | o-Hydroxybenzylimine, Aldehyde | Varies | Allows for modification at the C2 position of the oxazine ring.[3] |

| Rhodium-Catalyzed Rearrangement | Functionalized Benzylamines | H₂/CO atmosphere, Rh catalyst | Catalytic method for specific rearrangements.[3] |

| Redox Reaction | Aromatic Hydroxyl Aldehydes, Cyclic Amines | Varies | Accesses benzoxazine structures via a redox pathway.[3] |

| Ring-Closing of Activated Aminophenols | Activated Aminophenols (e.g., with NaH) | CH₂Cl₂/THF solution | A novel approach leading to new types of ionic 1,3-benzoxazine derivatives.[3] |

| From Schiff Bases | Schiff Bases, Triphosgene | Varies | A method for synthesizing 1,3-benzoxazine-2,4-diones.[10] |

Experimental Workflow: A Comparative Overview

The choice between a solvent-based and solventless approach represents a key decision in the synthesis of benzoxazine monomers. The following workflow illustrates the typical steps involved in each process.

Caption: Comparative workflow for solvent-based vs. solventless benzoxazine synthesis.

Part 3: The Polymer Revolution: Rise of Polybenzoxazines

The true potential of 1,3-benzoxazines was unlocked with the discovery of their ability to undergo cationic ring-opening polymerization (ROP) to form polybenzoxazines, a novel class of phenolic resins.[5][8] This process distinguishes them from traditional phenolic resins (novolacs and resols) which are formed through condensation reactions that release water as a byproduct.

The thermal ROP of benzoxazine monomers is an addition polymerization process, meaning no byproducts are released.[6] This unique feature results in several highly desirable properties for the resulting thermoset polymers:

-

Near-Zero Volumetric Shrinkage: The absence of volatile byproducts minimizes volume changes during curing, a significant advantage for creating high-precision components and composites.[7][8]

-

High Thermal Stability and Char Yield: Polybenzoxazines exhibit excellent resistance to heat and degradation.[5][8]

-

Low Water Absorption: The cured network is less hydrophilic than many other thermosets.

-

Excellent Dielectric Properties: They possess a low dielectric constant, making them suitable for microelectronics applications.[5][8]

-

Inherent Flame Retardancy: The phenolic structure imparts good flame resistance.[7]

A major challenge, however, is the high temperature (typically >177°C) required to initiate polymerization.[6] This has spurred research into various catalytic systems—including acids, amines, and metal salts—to lower the curing temperature and make the process more industrially viable.[6]

Caption: The thermal ring-opening polymerization (ROP) of benzoxazine monomers.

Part 4: Modern Frontiers: Advanced Materials and Medicinal Chemistry

The exceptional molecular design flexibility of benzoxazines has led to their application in diverse and demanding fields, from aerospace composites to cutting-edge pharmaceuticals.

High-Performance Polymers and Materials

The ability to tailor the properties of polybenzoxazines by selecting specific phenol and amine precursors has made them a material of choice for many advanced applications.[6]

-

Aerospace and Electronics: Their high thermal stability and low dielectric constant make them ideal for use in microelectronics and as matrices for fiber-reinforced composites in the aerospace industry.[1][5]

-

Coatings: Silane-functionalized benzoxazines have been developed for superior anticorrosive coatings with strong substrate adhesion.[1]

-

Sustainable Polymers: In response to growing environmental concerns, significant research has focused on synthesizing benzoxazines from renewable, bio-based resources such as cardanol (from cashew nut shells) and furfurylamine (from agricultural byproducts).[4][11] The first commercial bio-based benzoxazines are now available, marking a critical step towards sustainability.[7][11]

The Emergence of Bioactive Benzoxazines

Beyond materials science, the 1,3-benzoxazine scaffold has proven to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The structural uniqueness of the benzoxazine core makes it a compelling starting point for drug discovery.[4]

| Biological Activity | Type of 1,3-Benzoxazine Derivative | Therapeutic Potential |

| Antimicrobial / Antifungal | Various substituted 1,3-benzoxazines | Treatment of bacterial (Gram-positive and -negative) and fungal infections.[4][12] |

| Anticancer | Ferrocenyl 1,3-benzoxazines, CB₂ receptor agonists | Potent against specific cancer cell lines, such as triple-negative breast cancer.[4][13] |

| K⁺ Channel Opening | Derivatives with a 2-pyridine 1-oxide group | Vasorelaxant and hypotensive effects for treating hypertension.[14] |

| Anti-inflammatory | Cannabinoid Receptor 2 (CB₂) Agonists | Attenuation of pro-inflammatory cytokine release.[13] |

| Anticonvulsant & Anti-HIV | General 1,3-oxazine derivatives | Broad antiviral and neurological applications.[4] |

The discovery that specific 1,3-benzoxazine derivatives can act as selective agonists for the cannabinoid receptor 2 (CB₂) is particularly exciting.[13] These compounds offer a therapeutic avenue for treating cancer and inflammatory diseases by modulating the endocannabinoid system without the psychoactive effects associated with CB₁ receptor activation.[13]

Conclusion

The history of 1,3-benzoxazine derivatives is a compelling narrative of scientific discovery and innovation. What began with a classic organic synthesis has evolved into a cornerstone technology for creating high-performance polymers and a fertile ground for the discovery of new therapeutic agents. From their foundational Mannich condensation reaction to the development of advanced bio-based materials and potent bioactive molecules, the journey of 1,3-benzoxazines demonstrates a remarkable trajectory. As research continues to push the boundaries of their synthesis and application, this versatile heterocyclic system is poised to deliver further advancements across the scientific and industrial landscape.

References

- Zhang, C.-X., et al. (2014). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Chinese Journal of Polymer Science.

- Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.

-

Trybuła, D., et al. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Macromolecules, 53(19), 8202–8215. Available from: [Link]

- Alharbi, N., & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Reviews.

-

Zhang, C.-X., et al. (2015). Effect of phenol on the synthesis of benzoxazine. RSC Advances. Available from: [Link]

-

García, N., et al. (2023). Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer. ACS Omega. Available from: [Link]

-

Kondo, H., et al. (1996). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Chemical & Pharmaceutical Bulletin, 44(4), 734-45. Available from: [Link]

-

Zhang, C.-X., et al. (2016). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 6(1), 111-118. Available from: [Link]

-

Deplano, A., et al. (2023). Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic. European Journal of Medicinal Chemistry, 259, 115647. Available from: [Link]

- Process for polymerizing 1,3-benzoxazines. (2020). Google Patents.

- Synthesis of 1,3-Benzoxazine-2,4 (3H)

-

Kiskan, B., et al. (2021). Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. Available from: [Link]

- Abels, G., et al. (2024). Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers.

- Mohamed, M. G., et al. (2020). Recent Advances of Benzoxazine Precursors for Multidisciplinary applications in Petroleum and Chemical Engineering. Journal of Petroleum and Mining Engineering.

-

Abels, G., et al. (2024). Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. RSC Sustainability. Available from: [Link]

- Synthesis of 1,3-benzoxazine monomer and corresponding PBZs.

Sources

- 1. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]

- 2. WO2020169785A1 - Process for polymerizing 1,3-benzoxazines - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ikm.org.my [ikm.org.my]

- 5. Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00192C [pubs.rsc.org]

- 8. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3,4-Dihydro-1,3-benzoxazin-2-one for Researchers and Drug Development Professionals

Introduction

3,4-Dihydro-1,3-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. A thorough understanding of the physicochemical properties of this compound, particularly its solubility in common laboratory solvents and its chemical stability under various stress conditions, is paramount for its successful application in research and development. This guide provides an in-depth analysis of these critical parameters, offering both theoretical insights and practical experimental protocols to aid researchers in their studies.

While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide will leverage data from structurally similar benzoxazinone derivatives and fundamental chemical principles to provide a robust framework for its handling and characterization.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle is a fundamental concept in predicting solubility. The polarity of this compound, with its polar carbonyl and amine functionalities and a nonpolar benzene ring, suggests it will exhibit a range of solubilities across different solvent classes.

Predicted Solubility in Common Laboratory Solvents

Based on its chemical structure, the following solubility profile in common lab solvents can be anticipated:

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of hydrogen bond donors (N-H) and acceptors (C=O, O) allows for interaction with protic solvents. However, the nonpolar benzene ring will limit extensive solubility in highly polar solvents like water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents can act as hydrogen bond acceptors, effectively solvating the polar groups of the molecule. The absence of a highly ordered hydrogen-bonding network, as seen in water, facilitates the dissolution of the entire molecule. |

| Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Hexane | Moderate to Low | The aromatic ring will contribute to some solubility in nonpolar solvents. However, the polar lactam portion of the molecule will hinder extensive dissolution. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

-

Preparation:

-

Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial).

-

Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO).

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

-

Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3]

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent based on the measured concentration and any dilution factors.

-

Stability Profile of this compound

Assessing the intrinsic stability of a drug candidate is a mandatory step in drug development, as outlined by the International Council for Harmonisation (ICH) guidelines.[4] Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related benzoxazinones, the following degradation pathways are plausible:[5][6]

-

Hydrolysis: The lactam (cyclic amide) bond is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening to form an amino acid derivative.

-

Base-catalyzed hydrolysis: Deprotonation of the amide nitrogen or nucleophilic attack of a hydroxide ion on the carbonyl carbon can also initiate ring opening. The rate of hydrolysis is expected to be pH-dependent.[7]

-

-

Oxidation: The benzylic position and the aromatic ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.

-

Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic ring system can absorb UV light, potentially leading to the formation of radicals and subsequent degradation products.[8][9]

Experimental Approach: Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to investigate the stability of this compound under various stress conditions.[10]

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of an organic solvent and water to ensure solubility).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Neutral Hydrolysis: Reflux the sample solution in water.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose the solid drug substance and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

-

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its effective utilization in pharmaceutical research and development. While specific experimental data for this compound is limited, this guide provides a scientifically grounded framework for predicting its behavior and outlines detailed protocols for its experimental characterization. By employing the described shake-flask method for solubility determination and conducting thorough forced degradation studies as per ICH guidelines, researchers can generate the necessary data to support formulation development, analytical method validation, and regulatory submissions. The insights into potential degradation pathways will further aid in the development of stable formulations and the establishment of appropriate storage conditions.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Frontiers. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

SciELO. (2014). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

NIH. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

-

ResearchGate. (2022). Glucoside hydrolysis of naturally occurring benzoxazinones and degradation to benzoxazolinones via oxo-cyclo/ring-chain tautomerism. [Link]

-

ACS Publications. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). [Link]

-

MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

-

RSC Publishing. (2020). Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. [Link]

- Google Patents. (2012). US8288533B1 - Methods for preparing benzoxazines using aqueous solvent.

-

PubMed. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). [Link]

-

Journal of the Serbian Chemical Society. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. [Link]

-

ACS Publications. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. [Link]

-

PubMed. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. [Link]

-

ResearchGate. (2015). Benzoxazinone degradation products discussed in this study. [Link]

-

PubMed. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. [Link]

-

ResearchGate. (2020). Percentage of yield obtained with different solvents. [Link]

-

ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

-

ResearchGate. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]

-

MDPI. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]

-

PubMed. (1991). 1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

-

ResearchGate. (2001). Structures of (a) benzoxazinone derivatives [adapted from Cambier et.... [Link]

-

ResearchGate. (2012). Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures with the temperature range from 283.15 to 323.15K. [Link]315_to_32315K)

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scielo.br [scielo.br]

- 3. biopharminternational.com [biopharminternational.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. q1scientific.com [q1scientific.com]

- 10. ijcrt.org [ijcrt.org]

Foreword: The Strategic Importance of the 1,3-Benzoxazin-2-one Scaffold

An In-Depth Technical Guide to the Synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one

The this compound ring system is a privileged heterocyclic scaffold of significant interest to researchers in drug development and materials science. Its rigid, bicyclic structure serves as a cornerstone for a multitude of pharmacologically active agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent chemical stability and synthetic accessibility of this core make it a versatile building block for creating libraries of novel compounds with tailored therapeutic profiles.

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the this compound core. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and causal logic behind key experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: Cyclization via Carbonyl Insertion

The formation of the this compound structure fundamentally relies on the intramolecular cyclization of a 2-aminophenol derivative with a one-carbon carbonyl source. The primary distinction between the various synthetic routes lies in the nature of this carbonylating agent and the strategy employed to facilitate the dual C-N and C-O bond formations.

The general workflow involves the sequential or concerted reaction of the nucleophilic amino and hydroxyl groups of a 2-aminophenol with an electrophilic carbonyl equivalent.

Caption: Core logic for 1,3-benzoxazin-2-one synthesis.

Method I: The Classical Approach via Phosgene and Its Equivalents

Historically, the most direct route to the target scaffold involves the reaction of 2-aminophenols with phosgene (COCl₂) or its safer, solid-state equivalents, diphosgene and triphosgene.[2] Triphosgene [bis(trichloromethyl)carbonate] is now the reagent of choice due to its significantly reduced handling hazards compared to gaseous phosgene.[2]

Mechanistic Rationale

The reaction proceeds via a two-step nucleophilic attack sequence. The more nucleophilic amine group of the 2-aminophenol initiates the reaction by attacking a carbonyl carbon of the phosgene equivalent. This is followed by an intramolecular cyclization by the phenolic hydroxyl group. An organic base is required to act as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate and deactivate the starting amine.

Caption: Reaction pathway using phosgene equivalents.

Self-Validating Experimental Protocol

Objective: To synthesize this compound from 2-aminophenol and triphosgene.

Materials:

-

2-Aminophenol (1.0 eq)

-

Triphosgene (0.35 eq, as it delivers 3 eq of phosgene)

-

Triethylamine (Et₃N) (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with 2-aminophenol (1.0 eq) and anhydrous THF.

-

Base Addition: Triethylamine (2.2 eq) is added, and the resulting solution is cooled to 0 °C in an ice bath. The base is critical for scavenging the generated HCl.

-

Reagent Addition: A solution of triphosgene (0.35 eq) in anhydrous THF is prepared separately and added dropwise to the cooled reaction mixture over 30-45 minutes. Causality: Slow, cooled addition is crucial to control the exothermicity of the reaction and prevent the formation of undesired urea byproducts.

-

Reaction & Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of water. The triethylammonium hydrochloride salt is filtered off. The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated aq. NaHCO₃, water, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Method II: Phosgene-Free, Green Synthetic Alternatives

Growing emphasis on laboratory safety and environmental sustainability has driven the development of phosgene-free synthetic routes. These methods utilize less hazardous carbonylating agents.

Synthesis via Intramolecular Cyclization of Aryl Carbamates

A powerful and versatile strategy involves the intramolecular cyclization of pre-formed aryl carbamates. This approach is particularly useful for synthesizing N-substituted benzoxazinones. The synthesis can be initiated from aryl isocyanates reacting with phenols or by treating aryl carbamates derived from 2-nitroethenyl phenols under basic conditions.[4]

Mechanistic Principle: The core of this method is the base-mediated deprotonation of the phenolic hydroxyl or an amine, which then acts as an intramolecular nucleophile to attack the carbamate carbonyl, displacing a leaving group and forming the heterocyclic ring.

Caption: Two-step workflow for the carbamate cyclization route.

One-Pot Multicomponent Reactions

Modern synthetic chemistry favors one-pot procedures that minimize waste and improve operational efficiency. Catalyst-free, multicomponent strategies have been developed to construct the benzoxazine scaffold.[5] For instance, a one-pot reaction can proceed via the in-situ formation of a Schiff base, followed by alkylation and a final intramolecular cyclization to yield the desired product, often with high diastereoselectivity.[5]

Key Advantages:

-

Atom Economy: Maximizes the incorporation of starting materials into the final product.

-

Operational Simplicity: Reduces the number of isolation and purification steps.

-

Green Chemistry: Often utilizes environmentally benign solvents like ethanol and may proceed without a catalyst.[5]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, and available safety infrastructure.

| Method | Key Reagents | Typical Conditions | Yield Range | Advantages | Disadvantages |

| Phosgene Equivalent | 2-Aminophenol, Triphosgene, Base (Et₃N) | 0 °C to RT, Aprotic Solvent (THF) | Good to Excellent | High yielding, reliable, well-established. | Requires handling of toxic reagents, stoichiometric base needed. |

| Carbamate Cyclization | Aryl Carbamate Precursor, Base (NaH, K₂CO₃) | RT to Reflux, Polar Aprotic Solvent | Moderate to Good | Allows for N-substitution, avoids phosgene.[4] | Two-step process, may require strong bases. |

| One-Pot/Multicomponent | 2-Aminophenol, Aldehyde, Alkyl Halide | RT to Reflux, Ethanol | Moderate to Excellent | High efficiency, green, catalyst-free options.[5] | Reaction optimization can be complex, potential for side products. |

| Microwave-Assisted | Phenol, Amine, Formaldehyde | Solvent-free, Microwave Irradiation | High | Extremely rapid reaction times, environmentally friendly.[6] | Requires specialized equipment, scalability can be a concern. |

Conclusion and Future Outlook

The synthesis of 3,4-dihydro-1,3-benzoxazin-2-ones is a well-developed field with a range of robust and adaptable methodologies. While classical phosgene-based routes remain highly effective, the field is progressively shifting towards safer and more sustainable practices. The continued development of novel one-pot, multicomponent, and catalyst-driven reactions will undoubtedly provide even more efficient and environmentally benign pathways to this critical heterocyclic core, further empowering its application in medicinal chemistry and beyond.

References

-

3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Available from: [Link]

-

One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1][4]oxazine Analogues. ACS Publications. Available from: [Link]

-

Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. NIH National Library of Medicine. Available from: [Link]

-

(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available from: [Link]

-

Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. ACS Publications. Available from: [Link]

-

Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. ResearchGate. Available from: [Link]

-

Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Science Alert. Available from: [Link]

-

Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... ResearchGate. Available from: [Link]

Sources

Unraveling the Anticancer Mechanisms of Benzoxazine Derivatives: A Technical Guide for Drug Development Professionals

Introduction to Benzoxazine Derivatives as Anticancer Agents

1.1 The Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazines are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile structure and wide range of pharmacological activities.[1][2][3] This scaffold, characterized by a benzene ring fused to an oxazine ring, serves as a "privileged structure," meaning it can bind to multiple, diverse biological targets, thereby exhibiting a broad spectrum of bioactivities.[3] These activities include anti-inflammatory, antimicrobial, and, most notably for this guide, anticancer properties.[3] The structural versatility of the benzoxazine core allows for numerous modifications, enabling chemists to fine-tune its properties to enhance potency and selectivity for specific cancer-related targets.[3][4]

1.2 Overview of Anticancer Activities

Benzoxazine derivatives have demonstrated promising efficacy against a variety of cancer types.[1][2] Both in vitro studies on cancer cell lines and in vivo experiments in animal models have confirmed their potential as anticancer agents.[5][6][7] Research has shown that these compounds can inhibit the proliferation of human cancer cell lines, including breast, colon, and liver cancers, often with high selectivity compared to normal cells.[8] Furthermore, studies in mice have shown that benzoxazine derivatives can significantly reduce tumor incidence and weight, highlighting their potential for therapeutic development.[5][6][7]

1.3 Rationale for this Technical Guide

The increasing number of publications on benzoxazine derivatives necessitates a consolidated, technically-focused resource for researchers and drug development professionals. This guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer effects of these compounds. By synthesizing current knowledge, from fundamental cell death pathways to advanced target-specific interactions, and detailing the experimental protocols required for their validation, this document aims to accelerate the rational design and clinical translation of the next generation of benzoxazine-based cancer therapeutics.

Core Anticancer Mechanisms of Action

Benzoxazine derivatives exert their anticancer effects through a multi-pronged approach, often engaging several cellular pathways simultaneously. This pleiotropic activity is a hallmark of their therapeutic potential.

2.1 Induction of Apoptosis

A primary mechanism by which benzoxazine derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[8][9] This is a controlled, non-inflammatory process crucial for tissue homeostasis and for removing damaged or cancerous cells.

-

2.1.1 Key Molecular Players: p53, Caspases, and the Bcl-2 Family Many active benzoxazine derivatives function by upregulating the tumor suppressor protein p53.[8] Activated p53 can trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax.[10] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of cysteine proteases known as caspases. Specifically, caspase-3 activation is a common downstream event observed after treatment with these compounds.[8][10] Concurrently, some derivatives can downregulate anti-apoptotic proteins like Bcl-2, further tilting the cellular balance towards cell death.[10]

2.2 Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell division. Benzoxazine derivatives can halt this process by inducing cell cycle arrest at various checkpoints.[8][9] This prevents cancer cells from replicating their DNA and dividing.

-

2.2.1 Checkpoint Dysregulation and CDK Modulation Studies have shown that these compounds can cause cell cycle arrest at the G0/G1, S, or G2/M phases.[10][11][12][13] For instance, some derivatives arrest the cell cycle by decreasing the expression of cyclin-dependent kinase 1 (cdk1), a key regulator of the G2/M transition.[8] Other compounds have been shown to inhibit the S phase of the cell cycle in various cancer cell lines.[12] This disruption of the cell cycle machinery prevents the proliferation of malignant cells and can sensitize them to apoptosis.[9][11]

2.3 Targeting Oncogenic Signaling Pathways

The malignant behavior of cancer cells is driven by aberrant signaling pathways. Benzoxazine derivatives have been designed to interfere with these critical pathways.

-

2.3.1 Kinase Inhibition Several benzoxazine derivatives have been identified as inhibitors of key kinases involved in cancer progression.[14] For example, residual inhibitory activity against HER2 and JNK1 kinases has been reported, suggesting that these compounds can disrupt growth factor signaling and stress-response pathways that cancer cells rely on for survival.[4][14][15]

-

2.3.2 Interference with Transcription Factors The oncoprotein c-Myc is a critical transcription factor that is overexpressed in many cancers and drives proliferation.[16] Certain benzoxazine derivatives have been shown to target c-Myc.[16][17] One mechanism involves interfering with the c-Myc/MAX heterodimer, which is essential for its transcriptional activity, ultimately promoting c-Myc degradation via the ubiquitin-proteasome system.[16]

-

2.3.3 Stabilization of G-Quadruplex Structures Another sophisticated mechanism for targeting c-Myc involves the stabilization of G-quadruplex (G4) DNA structures in the promoter region of the c-Myc gene.[17] Some benzoxazinone derivatives can induce and stabilize these G4 structures, which act as roadblocks for transcription, thereby downregulating c-Myc mRNA expression and inhibiting cancer cell growth and migration.[17][18]

2.4 Other Emerging Mechanisms

Research continues to uncover novel mechanisms of action for benzoxazine derivatives, highlighting their therapeutic versatility.

-

2.4.1 Induction of Pyroptosis-like Cell Death: Certain benzoxazine-purine hybrids can induce a lytic, inflammatory form of cell death resembling pyroptosis, which is dependent on caspase-8 activation.[4][15]

-

2.4.2 Disruption of Cell Membrane Permeability: Some potent derivatives exert their cytotoxic effects by directly disrupting the integrity of the cell membrane, which can trigger both inflammatory and non-inflammatory cell death pathways.[14][19]

-

2.4.3 Lysosomal Dysfunction: Benzo[a]phenoxazine derivatives, a related class, have been shown to accumulate in the lysosomes of cancer cells.[20] This leads to lysosomal membrane permeabilization (LMP), an increase in intracellular reactive oxygen species (ROS), and subsequent apoptotic cell death, demonstrating a specific targeting of this organelle.[20]

-

2.4.4 Inhibition of DNA Repair (Radiosensitization): Novel benzoxazines have been identified as radiosensitizers.[21] They appear to function by inhibiting DNA-dependent protein kinase (DNA-PK), a critical enzyme in the repair of DNA double-strand breaks induced by radiation. This inhibition leads to delayed DNA repair, cell cycle arrest, and apoptosis, thereby enhancing the efficacy of radiotherapy.[21]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms described above, a series of well-established experimental protocols are necessary. The following section details the methodologies for key assays, presented from the perspective of a Senior Application Scientist, emphasizing the rationale behind each step.

3.1 In Vitro Cytotoxicity Assessment

-

3.1.1 MTT Assay Protocol The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: The core principle is that viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a reduction in proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the benzoxazine derivative in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will form formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-